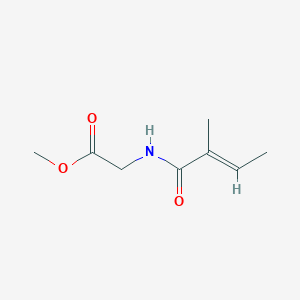
(1S,2S)-(-)-1,2-Diphenylethylendiamin
Übersicht
Beschreibung
(1S,2S)-(-)-1,2-Diphenylethylenediamine is a chiral molecule that has been utilized in various chemical contexts due to its ability to induce chirality in supramolecular structures and catalytic systems. It is a versatile ligand that can form complexes with different metals and has been shown to be an integral part of chiral supramolecular fluorophores and macrocyclic lanthanide complexes.
Synthesis Analysis
The synthesis of chiral macrocyclic lanthanide complexes derived from (1S,2S)-(-)-1,2-Diphenylethylenediamine involves the reaction of the chiral diamine with 2,6-diformylpyridine to form a new chiral macrocycle. These complexes have been synthesized and characterized using NMR spectroscopy and mass spectrometry, with further structural elucidation using X-ray crystallography for the cerium(III) complex .
Molecular Structure Analysis
The molecular structure of the chiral macrocyclic lanthanide complex, particularly the cerium(III) complex, reveals coordination by six nitrogen atoms of the macrocyclic ligand and three chloride anions. The macrocycle adopts a relatively flat, twist-bent conformation, which is a common structural feature in these types of complexes .
Chemical Reactions Analysis
The chemical reactivity of (1S,2S)-(-)-1,2-Diphenylethylenediamine has been explored in the context of a bifunctional iridium catalyst. The catalyst, which contains the diphenylethylenediamine motif, undergoes thermal degradation via cyclometalation, leading to the formation of iridacycles. This process is relevant to the deactivation of the catalyst in the dehydrogenation of formic acid. The formation of these iridacycles is enhanced in the presence of water, suggesting a deprotonative orthometalation pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1S,2S)-(-)-1,2-Diphenylethylenediamine derivatives are exemplified by their use in creating chiral supramolecular organic fluorophores. These fluorophores exhibit circularly polarized luminescence properties in the solid state, which is a direct consequence of the chiral nature of the diphenylethylenediamine molecule when combined with fluorescent carboxylic acid derivatives . The specific optical properties of these materials are of great interest for applications in optoelectronics and sensing.
Wissenschaftliche Forschungsanwendungen
Synthese von enantiomerenreinen Ethylendiaminen
Diese Verbindung wird als Solvatisierungsmittel für die Synthese von enantiomerenreinen Ethylendiaminen durch Chiralitätstransfer verwendet . Dieser Prozess beinhaltet eine Kondensation mit Diketonen, gefolgt von einer reduktiven Spaltung .
Co-Katalysator in der enantioselektiven Hydrierung
Es wirkt als Co-Katalysator in der Ruthenium-katalysierten enantioselektiven Hydrierung von aromatischen Ketonen . Dieser Prozess ist entscheidend für die Herstellung bestimmter Pharmazeutika und Feinchemikalien.
Ligand für Metallkomplexe
(1S,2S)-(-)-1,2-Diphenylethylendiamin ist ein vielseitiger Ligand für die Bildung von Metallkomplexen . Diese Komplexe haben verschiedene Anwendungen in der Katalyse und Materialwissenschaft.
Synthese von chiralen Tropocoronanden
Diese Verbindung wird bei der Synthese von chiralen Tropocoronanden verwendet . Diese makrocyclischen Verbindungen haben ein potenzielles Einsatzgebiet in der asymmetrischen Katalyse, einem Schlüsselprozess bei der Herstellung von enantiomerenreinen Chemikalien.
Antibakterielle Anwendungen
Obwohl nicht direkt mit this compound verwandt, ist es erwähnenswert, dass ähnliche Verbindungen wie (1S,2S)-Cyclohexan-1,2-diamin-Derivate zur Herstellung von Hybrid-Organosilanfasern verwendet wurden . Diese Fasern zeigten signifikante antibakterielle Eigenschaften und hemmten >99,9% von Staphylococcus aureus und Pseudomonas aeruginosa bei direktem Kontakt . Dies deutet auf potenzielle Anwendungen von this compound in ähnlichen Kontexten hin.
Potenzielle Anwendungen in der Wundheilung
Die oben genannten antibakteriellen Fasern könnten Anwendung in der Wundheilung finden . Angesichts der strukturellen Ähnlichkeiten ist es möglich, dass this compound auf ähnliche Weise verwendet werden könnte, obwohl weitere Forschung erforderlich wäre, um dies zu bestätigen.
Safety and Hazards
The safety data sheet for a similar compound, 1,2-Dibromo-1,2-diphenylethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,2S)-(-)-1,2-Diphenylethylenediamine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Eigenschaften
IUPAC Name |
(1S,2S)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426127 | |
| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16635-95-3, 29841-69-8 | |
| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16635-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-(S,S)-1,2-Diphenylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29841-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1S,2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)

![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)

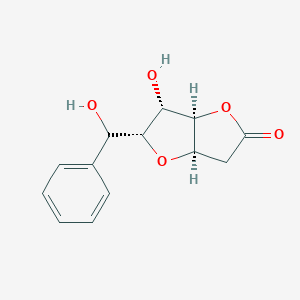
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
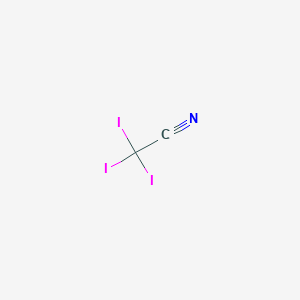
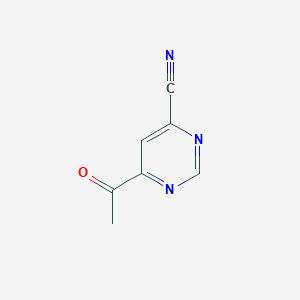
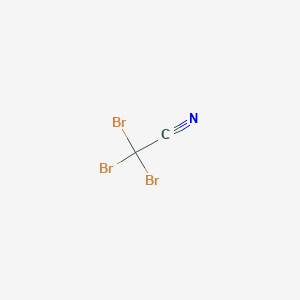


![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)

